Bronze Orange
CAS No.: 2092-56-0
Cat. No.: VC0525187
Molecular Formula: C17H13ClN2NaO4S
Molecular Weight: 399.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2092-56-0 |
---|---|
Molecular Formula | C17H13ClN2NaO4S |
Molecular Weight | 399.8 g/mol |
IUPAC Name | sodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C17H13ClN2O4S.Na/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24); |
Standard InChI Key | IHOQWFSMZUWXGQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |
Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na] |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Bronze Orange is synthesized by reacting beta-naphthol with the sodium salt of o-chloro-m-toluidine-p-sulfonic acid . This reaction forms the characteristic diazo linkage that defines this class of compounds and contributes to its coloring properties.
The following table summarizes the known properties of Bronze Orange based on available research:
As a diazo compound, Bronze Orange contains the characteristic -N=N- bond structure that is common to azo dyes. This structural feature is largely responsible for the compound's ability to absorb light in the visible spectrum, resulting in its distinctive coloration.
Synthesis and Production Methods
The synthesis of Bronze Orange follows the general principles of azo dye formation through a two-step process involving diazotization and coupling reactions. This process represents a fundamental reaction sequence in organic chemistry.
General Synthesis Pathway
The synthesis of Bronze Orange involves two primary reaction steps:
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Diazotization Reaction:
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Coupling Reaction:
Mechanistic Considerations
The coupling reaction between the diazonium salt and beta-naphthol exemplifies electrophilic aromatic substitution. In this process, the diazonium ion acts as the electrophile, attacking the ring carbon that is ortho to the hydroxyl group in beta-naphthol .
This specific position is favored for several reasons:
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It is activated by the electron-donating hydroxyl group
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Substitution at this position preserves the aromaticity of the other ring in the naphthalene structure
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The intermediate formed after electrophilic attack is stabilized by resonance structures that maintain aromaticity in one of the rings
Applications and Industrial Uses
Bronze Orange has established applications across multiple industries, leveraging its distinctive coloring properties for various products and materials.
Primary Industrial Applications
Research indicates that Bronze Orange is utilized in the following industrial sectors:
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Plastics Industry:
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Rubber Manufacturing:
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Printing Inks:
These applications demonstrate the versatility of Bronze Orange as a colorant across different material substrates and manufacturing processes.
Performance Characteristics
While detailed performance data specific to Bronze Orange is limited in the available research, the general performance advantages of diazo dyes in industrial applications typically include:
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High color intensity and brightness
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Good fastness properties (resistance to fading)
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Compatibility with various substrates
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Processability in manufacturing environments
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Cost-effectiveness compared to some alternative colorants
Research Findings and Developments
Current research related to Bronze Orange and similar diazo compounds focuses on several key areas, though specific studies dedicated exclusively to Bronze Orange appear limited in the scientific literature.
Related Research Areas
Several research domains with implications for Bronze Orange include:
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Synthesis Optimization:
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Advanced Characterization Techniques:
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Bio-based Approaches:
The following table summarizes key research findings in related areas:
Knowledge Gaps and Research Opportunities
Analysis of the current research landscape reveals several significant knowledge gaps and opportunities for future investigation:
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Comprehensive Physicochemical Characterization:
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Detailed analysis of physical and chemical properties specific to Bronze Orange
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Development of improved analytical methods for detection and quantification
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Structure-Property Relationships:
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Investigation of how structural modifications affect coloring properties and stability
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Development of structure-based models to predict performance characteristics
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Safety and Risk Assessment:
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Detailed toxicological studies to better characterize the hazard profile
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Exposure assessments in relevant occupational and consumer settings
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Environmental Fate and Impact:
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Studies on environmental persistence, transformation, and effects
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Assessment of potential ecological impacts and remediation strategies
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Resources and Citations Museum of Fine Arts. "Bronze orange - MFA Cameo." Retrieved from https://cameo.mfa.org/wiki/Bronze_orange Dove Press. "Bio-based synthesis of silver nanoparticles from orange waste: effects." Retrieved from https://www.dovepress.com/bio-based-synthesis-of-silver-nanoparticles-from-orange-waste-effects--peer-reviewed-fulltext-article-NSA ACS Publications. "In Situ Crystal Structure Determination of Pigment Orange 34." Retrieved from https://pubs.acs.org/doi/10.1021/jacs.3c14800 D&C Red No. 8 information. Retrieved from research sources. BYJU'S. "Preparation of 2-Naphthol Aniline Dye - Chemistry Practicals." Retrieved from https://byjus.com/chemistry/preparation-of-2-naphthol-aniline-dye/ Truman ChemLab. "Synthesis of Orange II." Retrieved from https://chemlab.truman.edu/files/2015/07/Synthesis-of-Orange-II.pdf Biotechnology Journal. "Synthesis of azo dye by coupling of diazonium salt with α-naphthol, β-naphthol." Retrieved from https://www.biotechjournal.in/images/paper_pdffiles/Syn-65e2cbdea5e56.pdf Chemistry Stack Exchange. "Mechanism of formation of 2-naphthol red dye (aka Sudan 1)." Retrieved from https://chemistry.stackexchange.com/questions/97067/mechanism-of-formation-of-2-naphthol-red-dye-aka-sudan-1
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